5-Ethyl-5-methylhydantoin (CAS 5394-36-5) is a structurally asymmetric, heterocyclic hydantoin derivative utilized primarily as a high-performance precursor in the synthesis of advanced biocides, non-aqueous preservatives, and non-proteinogenic amino acids. Unlike its symmetric homolog 5,5-dimethylhydantoin (DMH), the presence of both an ethyl and a methyl group at the 5-position disrupts crystal lattice packing, resulting in a lower melting point (144–150 °C) and significantly enhanced solubility of its downstream derivatives. In industrial procurement, this compound is heavily prioritized for formulating halogenated water treatment chemicals, where it acts as a measurable halogen stabilizer, and as a stable, cyclic precursor for the controlled hydrolysis into isovaline for active pharmaceutical ingredient (API) manufacturing [1].
Substituting 5-ethyl-5-methylhydantoin with the more common and less expensive 5,5-dimethylhydantoin (DMH) or standard halogen stabilizers like cyanuric acid fundamentally alters formulation thermodynamics and efficacy. The symmetric structure of DMH yields halogenated derivatives with lower solubility and higher crystallinity, which can impede dissolution rates in slow-release water treatment briquettes and limit compatibility in concentrated liquid formulations [1]. Furthermore, in halogen stabilization, EMH demonstrates a distinct capacity to mitigate halogen decomposition more effectively than cyanuric acid, directly impacting the active lifespan of hypochlorite in high-organic process streams [2]. For cosmetic and resin applications, replacing EMH with DMH during methylolation results in aqueous-dependent products, whereas EMH enables the synthesis of essentially water-free, liquid-phase formaldehyde donors critical for non-aqueous systems [3].
In high-organic process streams, the addition of 5-ethyl-5-methylhydantoin to sodium hypochlorite significantly enhances biocidal performance compared to unformulated halogens or cyanuric acid baselines. Testing demonstrates that EMH-stabilized NaOCl achieves a 3-log reduction in microbial activity at 5 ppm halogen, whereas the absence of EMH results in only a 1-log reduction under identical conditions [1]. Furthermore, EMH provides measurable mitigation of halogen decomposition compared to cyanuric acid, reducing the formation of adsorbable organic halides (AOX).
| Evidence Dimension | Microbial log reduction (at 5 ppm halogen) |
| Target Compound Data | EMH + NaOCl (3-log reduction) |
| Comparator Or Baseline | NaOCl alone (1-log reduction) |
| Quantified Difference | 2-log improvement (100x greater efficacy) |
| Conditions | High-organic process stream, 5 ppm active halogen |
Allows facilities to drastically reduce their total halogen feed rates while maintaining superior microbial control and compliance with environmental AOX limits.
The asymmetric substitution at the 5-position of EMH disrupts crystal packing, yielding both a lower-melting precursor and highly soluble downstream derivatives compared to the symmetric 5,5-dimethylhydantoin (DMH). EMH exhibits a melting point of 144–150 °C, approximately 30 °C lower than DMH (175–178 °C) . When converted to halogenated active compounds (e.g., 1,3-dibromo-5-ethyl-5-methylhydantoin), the EMH derivatives demonstrate markedly greater solubility in both aqueous and organic systems than their dibrominated DMH counterparts [1].
| Evidence Dimension | Precursor melting point and derivative solubility |
| Target Compound Data | EMH (MP: 144–150 °C; high derivative solubility) |
| Comparator Or Baseline | DMH (MP: 175–178 °C; lower derivative solubility) |
| Quantified Difference | ~30 °C reduction in melting point; enhanced dissolution |
| Conditions | Standard pressure, comparative physical property analysis |
The enhanced solubility and lower melting point facilitate easier melt-compounding and the creation of highly concentrated liquid biocide formulations without premature crystallization.
The production of formaldehyde-donating antimicrobial agents typically relies on DMH, which forms aqueous DMDMH solutions. However, reacting 5-ethyl-5-methylhydantoin with paraformaldehyde under melt conditions (100 °C) yields a methylolated product (e.g., 1,3-dimethylol-5-ethyl-5-methylhydantoin) that is essentially water-free. This EMH-derived condensate exhibits slow crystallization, remaining in a liquid or low-melting state with >28% combined formaldehyde [1]. This physical state cannot be easily achieved with conventional water-based DMH processes.
| Evidence Dimension | Water content and physical state of methylolated resin |
| Target Compound Data | Methylolated EMH (Essentially water-free, slow-crystallizing liquid/low-melt) |
| Comparator Or Baseline | Conventional DMDMH (Aqueous solution or highly crystalline solid) |
| Quantified Difference | Elimination of water carrier; liquid-phase stability |
| Conditions | 100 °C melt reaction with paraformaldehyde |
Enables the direct incorporation of formaldehyde-donating preservatives into non-aqueous cosmetic formulations and industrial resins where water introduction would cause phase separation or curing defects.
EMH is the critical precursor for synthesizing mixed-halogen biocides like 1-bromo-3-chloro-5-ethyl-5-methylhydantoin (BCEMH) and 1,3-dichloro-5-ethyl-5-methylhydantoin (DCEMH). These are utilized in slow-dissolving briquettes for cooling towers, spas, and paper mill process waters. The asymmetric structure of EMH ensures optimal dissolution kinetics and superior halogen stabilization compared to pure DMH-based briquettes [1].
As a stable, cyclic intermediate, EMH is prioritized for the bulk synthesis of isovaline (2-amino-2-methylbutanoic acid) via controlled basic hydrolysis. This pathway is highly valued in the pharmaceutical industry for producing API building blocks and peptide modifiers (e.g., alamethicin analogs), as the hydantoin ring protects the functional groups during upstream synthetic steps and long-term storage [2].
In the cosmetics and coatings industries, EMH is reacted with paraformaldehyde to create water-free, liquid-phase methylolated hydantoin preservatives. This application directly leverages the low melting point and slow crystallization of EMH derivatives, allowing formulators to protect lipophilic or moisture-sensitive systems without introducing aqueous carriers [3].
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